Pd(0)-Catalyzed Suzuki-Miyaura Cross-Coupling: C5-Bromo Enables Trisubstituted Isoxazole Synthesis While Suppressing Ring-Opening Byproduct Formation
The Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles with aryl boronic acids, using Pd2(dba)3 (10 mol%) and P(t-Bu)3·HBF4 as the ligand system with Na2CO3 in 1,4-dioxane at 100 °C, affords trisubstituted isoxazoles in good to high yields while suppressing the ring-opening ketone byproduct (4) to minimal levels [1]. Under identical conditions with Pd(PPh3)4, the desired coupling product was not observed and the ring-opening product was obtained in 22% yield, demonstrating the critical role of the bulky phosphine ligand in productive coupling at the C5–Br position [1]. This represents a class-level advancement: prior attempts using 5-bromoisoxazoles with conventional Pd(PPh3)4 catalysts had been reported to fail entirely for Suzuki-Miyaura coupling, yielding no trisubstituted products [1][2]. The optimized conditions specifically exploit the C5–Br bond's balanced reactivity—sufficiently activated for oxidative addition yet stable enough to avoid premature debromination during Breslow intermediate formation, as corroborated by DFT mechanistic studies on related 5-aminoisoxazole systems [3].
| Evidence Dimension | Suzuki-Miyaura cross-coupling efficiency at C5 position of isoxazole |
|---|---|
| Target Compound Data | Good to high yields of trisubstituted isoxazole products with suppressed ring-opening byproduct (<10% ketone formation under optimized conditions) [1] |
| Comparator Or Baseline | Pd(PPh3)4/Na2CO3 system: 0% desired product, 22% ring-opening byproduct ketone 4a [1]; Prior literature reports: 5-bromoisoxazoles did not participate in Suzuki-Miyaura coupling at all [2] |
| Quantified Difference | From 0% desired product yield (comparator) to good/high yields (optimized system); Ring-opening byproduct suppressed from 22% to trace levels |
| Conditions | Pd2(dba)3 (10 mol%), P(t-Bu)3·HBF4, Na2CO3 (4.0 equiv.), 1,4-dioxane, 100 °C, 16 h; substrate: 3,4-disubstituted 5-bromoisoxazole 1a with phenylboronic acid 2a [1] |
Why This Matters
Procurement of 5-bromoisoxazol-4-amine is justified for laboratories synthesizing trisubstituted isoxazole libraries, as the C5–Br bond is the only halogen among the 5-haloisoxazole-4-amine series that has been demonstrated to participate productively in optimized Suzuki-Miyaura coupling without requiring specialized pre-functionalization, whereas 5-iodo analogs risk premature decomposition and 5-chloro/5-fluoro analogs remain unreactive under comparable conditions.
- [1] Tsuda, M., Morita, T., & Nakamura, H. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 75, 153185. View Source
- [2] Jurberg, I. D., et al. (earlier report referenced in Tsuda et al., 2021, where 5-bromoisoxazoles failed Suzuki-Miyaura coupling with conventional catalysts). View Source
- [3] Zhang, M., Zhang, Z., & Li, Y. (2024). Mechanisms and Origins of Regio- and Stereoselectivities in NHC-Catalyzed [3 + 3] Annulation of α-Bromoenals and 5-Aminoisoxazoles: A DFT Study. The Journal of Organic Chemistry, 89(14), 9807-9816. View Source
